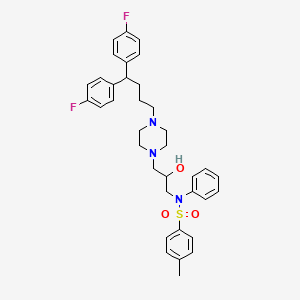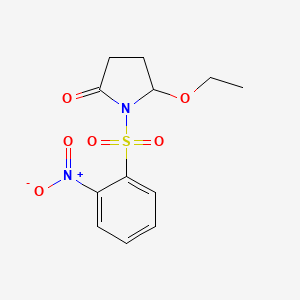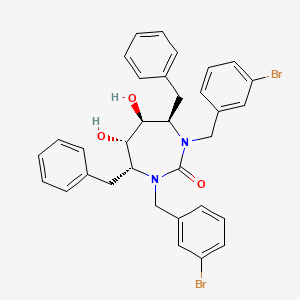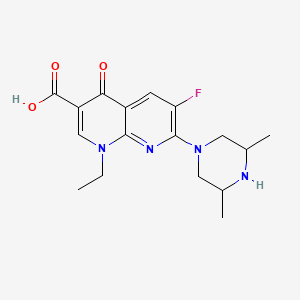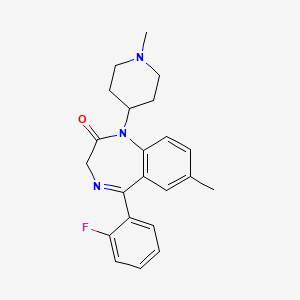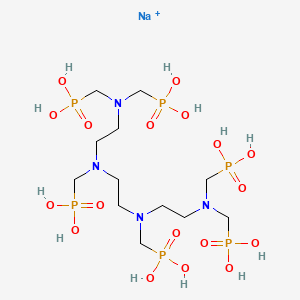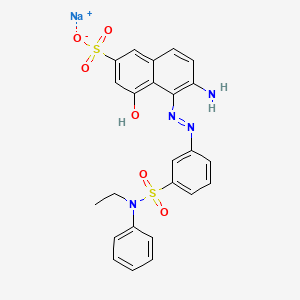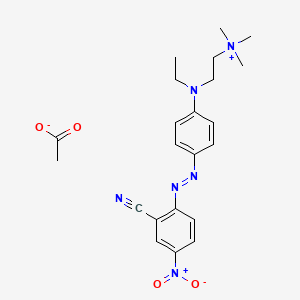
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate involves several steps. The synthetic route typically starts with the preparation of the azo compound through a diazotization reaction followed by azo coupling. The reaction conditions often involve acidic or basic environments, depending on the specific steps. Industrial production methods may include large-scale batch reactions with stringent control over temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride.
Scientific Research Applications
[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
Similar compounds to [2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate include other azo dyes and nitro compounds. These compounds share similar structural features but differ in their specific functional groups and molecular arrangements. The uniqueness of EINECS 286-179-8 lies in its specific combination of azo and nitro groups, which confer distinct chemical and physical properties .
Comparison with Similar Compounds
- [4-[(2-cyano-4-nitrophenyl)azo]phenyl]amine
- [2-cyano-4-nitrophenyl]azo]benzene
- [4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamine
Properties
CAS No. |
85187-90-2 |
|---|---|
Molecular Formula |
C22H28N6O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C20H25N6O2.C2H4O2/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;1-2(3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JLEIKZKTIPUTCY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


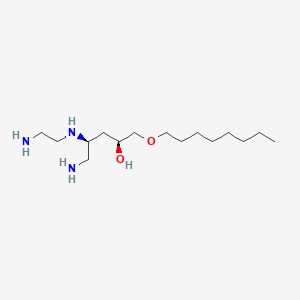
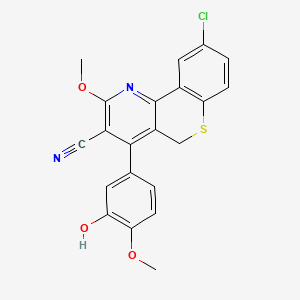

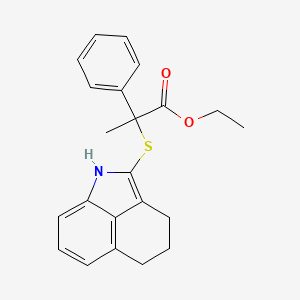
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)

